Enzymatic CYP51 Inhibition: Cyp51-IN-17 (7a) vs Epoxiconazole
Cyp51-IN-17 (compound 7a) demonstrates significantly greater CYP51 inhibitory potency than the commercial triazole fungicide epoxiconazole. In a direct head-to-head comparison using a CYP51 enzyme inhibition assay, Cyp51-IN-17 exhibited an IC50 value of 0.377 μg/mL, whereas epoxiconazole yielded an IC50 of 0.802 μg/mL [1]. This represents a 2.1-fold improvement in enzymatic inhibition.
| Evidence Dimension | CYP51 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.377 μg/mL |
| Comparator Or Baseline | Epoxiconazole: 0.802 μg/mL |
| Quantified Difference | 2.1-fold lower IC50 (more potent) |
| Conditions | CYP51 enzyme inhibition assay as described in J Med Chem 2024 |
Why This Matters
Lower IC50 indicates higher target engagement efficiency, enabling lower compound concentrations in enzymatic assays and potentially reducing off-target effects in more complex systems.
- [1] Bao A, Jiang W, Xie X, et al. Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4H-Pyrano[3,2-c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors. J Med Chem. 2024;67(10):7954-7972. doi:10.1021/acs.jmedchem.4c00032 View Source
